molecular formula C7H5BrN2 B12101800 3-Bromo-2-methyl-pyridine-4-carbonitrile

3-Bromo-2-methyl-pyridine-4-carbonitrile

Cat. No.: B12101800
M. Wt: 197.03 g/mol
InChI Key: OSRDIBSOHAPXJP-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, featuring a bromine atom at the third position, a methyl group at the second position, and a nitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-pyridine-4-carbonitrile typically involves the bromination of 2-methyl-4-pyridinecarbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-pyridine-4-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer specific reactivity and binding properties.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromo-2-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5BrN2/c1-5-7(8)6(4-9)2-3-10-5/h2-3H,1H3

InChI Key

OSRDIBSOHAPXJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)C#N

Origin of Product

United States

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